5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride is a substituted dihydrobenzofuran derivative with a fused bicyclic structure. The compound features a chlorine atom at the 5-position, a methyl group at the 4-position, and a secondary amine group at the 3-position of the dihydrobenzofuran scaffold, which is protonated as a hydrochloride salt to enhance solubility and stability.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
5-chloro-4-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-5-6(10)2-3-8-9(5)7(11)4-12-8;/h2-3,7H,4,11H2,1H3;1H |
InChI Key |
DVCHUSCXSSSJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(CO2)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4-methyl-2-hydroxybenzaldehyde and 5-chloro-2-aminophenol as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Dihydrobenzofuran-Amine Derivatives
*Calculated based on molecular formula.
Key Observations:
Fluorine at the 4-position () may enhance metabolic stability and electron-withdrawing properties, altering receptor binding kinetics .
Impact of Extended Side Chains :
- Phenethylamine derivatives (e.g., BD34566 derivatives in ) exhibit larger molecular weights and enhanced receptor affinity due to aromatic interactions, as seen in serotonin receptor agonists .
Stability and Analytical Profiling
Limited data exists for the target compound, but related dihydrobenzofuran-amines are analyzed using RP-HPLC () and spectrophotometry (). Stability studies on memantine hydrochloride () and amitriptyline derivatives () suggest that hydrochloride salts generally exhibit improved solubility and shelf-life compared to free bases.
Biological Activity
5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran core and various functional groups, positions it as a candidate for various biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : 5-chloro-4-methyl-2,3-dihydro-1-benzofuran-3-amine; hydrochloride
- Molecular Formula : C₉H₁₁ClN₁O
- Molecular Weight : Approximately 220.09 g/mol
The compound features a chloro substituent and an amine group on the benzofuran structure, which are crucial for its biological interactions.
Biological Activity
Recent studies indicate that this compound exhibits various biological activities:
- Enzyme Interactions : The compound has been shown to interact with specific enzymes and receptors, influencing metabolic pathways. Such interactions are pivotal in pharmacological applications, particularly in targeting diseases where enzyme modulation is beneficial.
- Pharmacological Potential : Research indicates that this compound may have therapeutic effects similar to other phenethylamines, particularly in modulating neurotransmitter systems such as serotonin (5-HT) receptors. This positions it as a potential candidate for treating mood disorders and other neurological conditions .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related cellular damage.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : Starting from appropriate precursors, the benzofuran structure is synthesized through cyclization reactions.
- Chlorination and Methylation : Subsequent chlorination at the 5-position and methylation at the 4-position are performed to achieve the desired substituents.
- Amine Functionalization : The final step involves introducing the amine group followed by hydrochloride salt formation to enhance solubility and stability.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Neuropharmacological Studies : A study examined the effects of 5-chloro-4-methyl-2,3-dihydrobenzofuran-3-amine on serotonin receptor activity. Results indicated selective binding to 5-HT receptors, suggesting potential antidepressant properties .
- In Vivo Models : Animal models have been used to assess the compound's efficacy in reducing anxiety-like behaviors, supporting its role as a potential anxiolytic agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 | C₉H₈ClNO₂ | Moderate enzyme inhibition |
| Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 182808-04-4 | C₁₀H₁₀ClNO₃ | Antioxidant properties |
| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran | N/A | C₁₂H₁₅N | Neurotransmitter modulation |
This table highlights how structural variations influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
